2-[(4-Bromophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
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Overview
Description
2-[(4-Bromophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is a complex organic compound that features a combination of aromatic and heterocyclic structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Bromophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the bromophenoxy group: This step involves the nucleophilic substitution of a suitable bromophenol derivative with a halomethyl oxazole intermediate.
Attachment of the phenylethylamino group: This is typically done through a nucleophilic substitution reaction where the amino group is introduced to the oxazole ring.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Bromophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium iodide in acetone for halogen exchange reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxazole derivatives with additional oxygen functionalities, while reduction may lead to the formation of amine derivatives.
Scientific Research Applications
2-[(4-Bromophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(4-Bromophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-Chlorophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
- 2-[(4-Fluorophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile
Uniqueness
2-[(4-Bromophenoxy)methyl]-5-[(2-phenylethyl)amino]-1,3-oxazole-4-carbonitrile is unique due to the presence of the bromophenoxy group, which can impart distinct electronic and steric properties compared to its chloro and fluoro analogs. This uniqueness can influence its reactivity, binding affinity, and overall biological activity.
Properties
Molecular Formula |
C19H16BrN3O2 |
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Molecular Weight |
398.3 g/mol |
IUPAC Name |
2-[(4-bromophenoxy)methyl]-5-(2-phenylethylamino)-1,3-oxazole-4-carbonitrile |
InChI |
InChI=1S/C19H16BrN3O2/c20-15-6-8-16(9-7-15)24-13-18-23-17(12-21)19(25-18)22-11-10-14-4-2-1-3-5-14/h1-9,22H,10-11,13H2 |
InChI Key |
WRWBBBZVQUQEPZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CCNC2=C(N=C(O2)COC3=CC=C(C=C3)Br)C#N |
Origin of Product |
United States |
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